11-Epivaldiviolide

描述

11-Epivaldiviolide is a sesquiterpene carbonimidic chloride isolated from marine organisms such as Phyllidiid nudibranchs (sea slugs) and their sponge prey (Hymeniacidon sp.). Structurally, it belongs to a class of marine-derived polyketides characterized by a bicyclic framework and halogenated substituents, which contribute to its bioactivity . Its isolation and characterization have spurred interest in exploring structurally and functionally related compounds for drug discovery.

属性

分子式 |

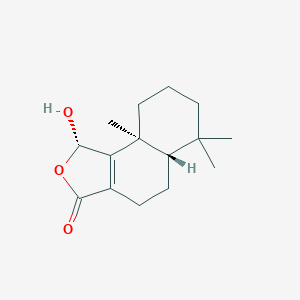

C15H22O3 |

|---|---|

分子量 |

250.33 g/mol |

IUPAC 名称 |

(1S,5aS,9aS)-1-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one |

InChI |

InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h10,13,17H,4-8H2,1-3H3/t10-,13-,15-/m0/s1 |

InChI 键 |

XTQKCVAXPOCYKT-XEGUGMAKSA-N |

手性 SMILES |

C[C@]12CCCC([C@@H]1CCC3=C2[C@H](OC3=O)O)(C)C |

规范 SMILES |

CC1(CCCC2(C1CCC3=C2C(OC3=O)O)C)C |

同义词 |

11-epivaldiviolide valdiviolide |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

This section compares 11-epivaldiviolide with two categories of analogs: structural analogs (shared chemical frameworks) and functional analogs (similar bioactivity but distinct structures).

Structural Analogs

2.1.1 Reticulidin A

- Source : Isolated from the same marine sponges (Hymeniacidon sp.) as this compound.

- Structure : Shares a sesquiterpene carbonimidic chloride backbone but differs in substituent positions and halogenation patterns.

- Bioactivity: Compound IC50 (KB cells) IC50 (L1210 cells) this compound Not quantified Not quantified Reticulidin A 0.42 μg/ml 0.11 μg/ml Reticulidin A shows superior potency against leukemia (L1210) cells compared to this compound, suggesting that minor structural variations significantly impact target affinity .

2.1.2 Dendocarbin A

- Source : Co-occurs with this compound in Phyllidiid nudibranchs.

- Structure : A drimane-type sesquiterpene with a distinct lactone ring instead of a carbonimidic chloride group.

- Bioactivity : Exhibits cytotoxicity against KB cells (IC50 ~0.5–1.0 μg/ml) but lacks activity against drug-resistant lines, unlike this compound . This highlights the critical role of the carbonimidic chloride moiety in overcoming resistance mechanisms.

Functional Analogs

2.2.1 11-Desmethyllaulimalide

- Source : A synthetic macrocyclic polyketide derived from laulimalide, a marine natural product.

- Bioactivity: Compound Anticancer Mechanism Cell Line Activity (IC50) this compound Undefined (likely microtubule interaction) Moderate cytotoxicity 11-Desmethyllaulimalide Microtubule stabilization Sub-nanomolar range 11-Desmethyllaulimalide demonstrates significantly higher potency due to its optimized binding to β-tubulin, a feature absent in this compound .

2.2.2 Paclitaxel (Taxol®)

- Source : Plant-derived taxane.

- Structure : A complex diterpene with a taxane ring system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。